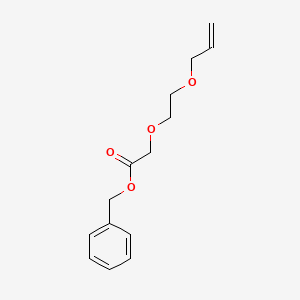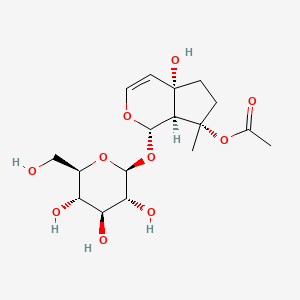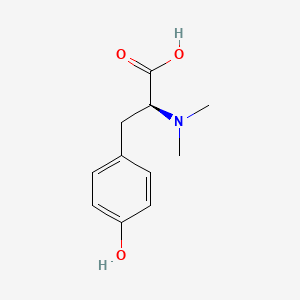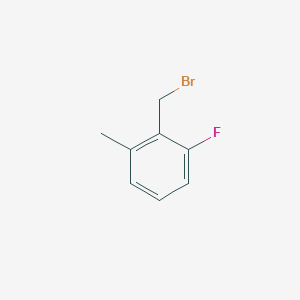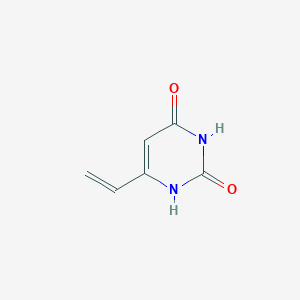
Acide 1-((4-chloro-3-(trifluorométhyl)phényl)sulfonamido)cyclohexane-1-carboxylique
Vue d'ensemble
Description
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H15ClF3NO4S and its molecular weight is 385.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications pharmaceutiques
Le composé contient un groupe trifluorométhyle, une caractéristique courante dans de nombreux médicaments approuvés par la FDA . Les médicaments contenant un groupe trifluorométhyle ont été trouvés pour présenter de nombreuses activités pharmacologiques . Par conséquent, ce composé pourrait potentiellement être utilisé dans le développement de nouveaux produits pharmaceutiques.
Potentiel analgésique
Une série de dérivés de 4-[4–chloro-3-(trifluorométhyl)-phényl]-4-pipéridinol (TFMP) ont été synthétisés et testés pour leur efficacité analgésique . Les résultats indiquent que ces composés sont utiles comme analgésiques . Compte tenu de la similitude structurelle, l’« acide 1-((4-chloro-3-(trifluorométhyl)phényl)sulfonamido)cyclohexane-1-carboxylique » pourrait également avoir un potentiel analgésique.
Découverte de médicaments anticancéreux
Le récepteur contenant le domaine d’insertion de la kinase (KDR) est une cible validée pour la découverte de médicaments anticancéreux . Une série de dérivés d’o-amino-arylurée, qui sont structurellement similaires au composé en question, ont été synthétisés et évalués pour leur activité inhibitrice de la kinase . Cela suggère que l’« this compound » pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anticancéreux.
Activité antifongique
Il a été constaté que les composés contenant du fluor présentent une activité antifongique . Étant donné que l’« this compound » contient un groupe trifluorométhyle, il pourrait potentiellement être utilisé dans le développement de nouveaux agents antifongiques.
Mécanisme D'action
Target of Action
The primary target of 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid is the Signal Transducer and Activator of Transcription 3 (STAT3) protein . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid inhibits the phosphorylation of STAT3 . This inhibition is dependent on the Src Homology region 2 domain-containing phosphatase-1 (SHP-1), which is involved in the deactivation of STAT3 .
Biochemical Pathways
The inhibition of STAT3 phosphorylation by 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid affects various biochemical pathways. STAT3 is involved in the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, which is crucial for cell growth and differentiation . Therefore, the inhibition of STAT3 can affect these cellular processes.
Result of Action
The inhibition of STAT3 phosphorylation by 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid can induce apoptosis, or programmed cell death . This can result in the inhibition of cancer cell growth, making the compound a potential anticancer agent .
Propriétés
IUPAC Name |
1-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3NO4S/c15-11-5-4-9(8-10(11)14(16,17)18)24(22,23)19-13(12(20)21)6-2-1-3-7-13/h4-5,8,19H,1-3,6-7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVOBJHDRFDZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyclopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1461678.png)
![2-(Benzoylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1461679.png)
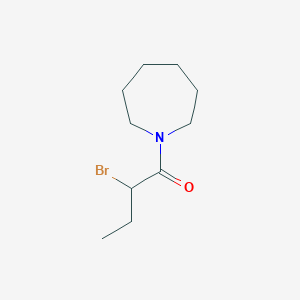
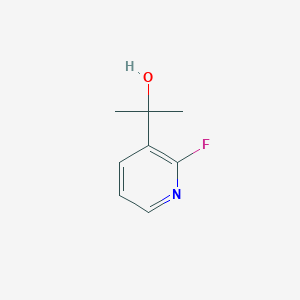
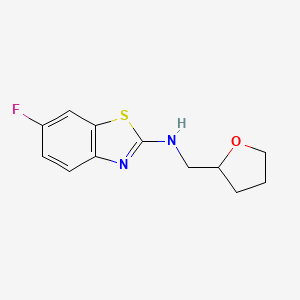
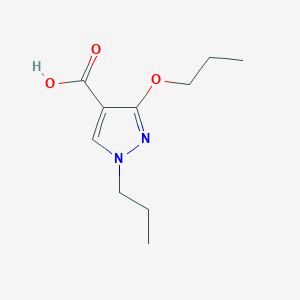
![3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1461688.png)
